molecular formula C13H15N5O B2767976 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide CAS No. 1797812-27-1

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide

Cat. No.: B2767976
CAS No.: 1797812-27-1
M. Wt: 257.297
InChI Key: ODCKHAATMNCADA-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a picolinamide group, which is a derivative of pyridine . It also contains a dimethylamino group, which consists of a nitrogen atom bonded to two methyl groups and one other group .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a complex arrangement of rings and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Medicinal Applications

  • A series of new pyrimidine-azetidinone analogues, including compounds related to "N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide," have been synthesized and shown to exhibit antioxidant, antimicrobial, and antitubercular activities. This suggests a potential for developing antibacterial and antituberculosis compounds based on this chemical structure (Chandrashekaraiah et al., 2014).

Chemical Properties and Synthesis Techniques

  • Research on the kilogram-scale synthesis of a related compound, VU0424238 (auglurant), highlights the challenges and solutions in scaling up the production of complex organic molecules. This includes overcoming challenges related to pyridine N-oxidation sequences and streamlining the synthesis process for clinical trial support (David et al., 2017).

Photophysical Properties and Applications

  • Studies on pyrimidine-phthalimide derivatives demonstrate the potential of such compounds, including those related to "this compound," in developing novel colorimetric pH sensors and logic gates. These applications are due to their solid-state fluorescence emission and positive solvatochromism (Yan et al., 2017).

Molecular Interactions and Structural Studies

  • The study of hydrogen-bonding patterns in related compounds sheds light on the structural intricacies and potential interactions within biological systems. This research can inform the design of drugs and materials with specific functional properties (Hemamalini et al., 2006).

Mechanism of Action

Target of Action

The compound N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide, also known as N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}pyridine-2-carboxamide, primarily targets tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase’s activity, preventing the phosphorylation of proteins and thus altering the cell’s normal functions .

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects various biochemical pathways. It blocks PDGFRα mediated signaling pathways, which are involved in cell proliferation and survival . This blockage can lead to the arrest of cell cycle progression and the induction of apoptosis .

Result of Action

The compound’s action results in significant molecular and cellular effects. It potently inhibits the proliferation of cells, such as those in Chronic Eosinophilic Leukemia (CEL) cell line EOL-1 . It also induces apoptosis, a form of programmed cell death . Furthermore, it effectively suppresses tumor progression in certain models .

Future Directions

The future directions for research on a compound like this could involve further exploration of its potential uses. This might include medicinal applications, if its biological activity is promising, or potential uses in other fields such as materials science or chemistry .

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-18(2)12-6-8-15-11(17-12)9-16-13(19)10-5-3-4-7-14-10/h3-8H,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCKHAATMNCADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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